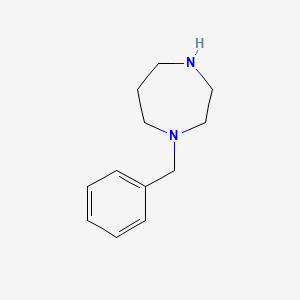

1-Benzyl-1,4-diazepane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJTYCPQUOROFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281304 | |

| Record name | 1-benzyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4410-12-2 | |

| Record name | 4410-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4410-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-1,4-DIAZEPANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to 1-Benzyl-1,4-diazepane Core Synthesis

The synthesis of the this compound scaffold is a focal point in medicinal and organic chemistry due to its presence in various pharmacologically active molecules. Advanced methodologies have been developed to construct this seven-membered heterocyclic ring system with precision and efficiency. These strategies can be broadly categorized into two main approaches: the formation of the diazepane ring through cyclization reactions and the modification of a pre-existing 1,4-diazepane core.

The construction of the 1,4-diazepane ring is a critical step that leverages various intramolecular reactions to form the seven-membered heterocycle. These methods often involve carefully designed linear precursors that undergo cyclization under specific conditions.

Intramolecular reductive amination is a robust and widely employed method for the synthesis of saturated nitrogen-containing heterocycles, including the 1,4-diazepane ring. This strategy typically involves a precursor molecule containing both an amine and a carbonyl group (an aldehyde or ketone), which are positioned to favor the formation of a seven-membered ring. The process proceeds through the in-situ formation of a cyclic imine or enamine intermediate, which is then immediately reduced to the corresponding saturated diazepane.

One effective approach involves the reductive cyclization of an aminoaldehyde intermediate, which has been shown to be an efficient method for producing the desired diazepine (B8756704) ring. The reaction is often facilitated by a reducing agent such as sodium borohydride (B1222165) (NaBH₄). The choice of solvent can significantly influence the reaction's success; for instance, some reductive aminations require a mixture of methanol (B129727) and chloroform (B151607) for substrates with low solubility in pure methanol.

Enzymatic methods have also emerged as a powerful tool for this transformation. Biocatalysis using imine reductases (IREDs) can facilitate intramolecular asymmetric reductive amination, allowing for the synthesis of specific chiral 1,4-diazepanes from aminoketone precursors in a single, enzyme-catalyzed step.

| Precursor Type | Key Reagents | Description | Reference |

|---|---|---|---|

| Aminoaldehyde | NaBH₄ | Intramolecular cyclization via an imine intermediate, which is reduced in situ to form the saturated diazepane ring. | |

| Carbonyl and Amine Precursors | Aldehyde, DAZA, NaBH₄ | A one-pot synthesis involving initial carbonyl-amine condensation followed by reductive amination to yield N-substituted diazepanes. | |

| Aminoketone | Imine Reductase (IRED) | An enzyme-catalyzed intramolecular asymmetric reductive amination to produce chiral 1,4-diazepanes. |

Intramolecular amidation followed by cyclization offers another strategic route to the diazepane core, often involving the formation of a lactam intermediate which is subsequently reduced. A notable example is the use of the Fukuyama-Mitsunobu reaction. This method can be used for the intramolecular cyclization of an N-nosyl diamino alcohol, effectively constructing the chiral 1,4-diazepane ring system.

Another advanced approach involves the intramolecular cross-coupling of specifically designed precursors. For instance, a CuI/N,N-dimethylglycine-catalyzed intramolecular C–N bond formation has been successfully used. This reaction proceeds from 1-(2-bromobenzyl)azetidine-2-carboxamides to create novel azetidine-fused 1,4-diazepine derivatives, which can serve as precursors to functionalized 1,4-benzodiazepines.

One-pot syntheses are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. Several one-pot methods have been developed for diazepine derivatives. One such process involves a carbonyl amine condensation of 1,4-diazepane-6-amine (DAZA) with benzaldehydes, followed by a reductive amination step using sodium borohydride, to produce N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. This method highlights the streamlined nature of one-pot reactions in building substituted diazepane structures.

Furthermore, cascade reactions catalyzed by transition metals provide an elegant one-pot pathway. A copper-catalyzed rearrangement cascade involving allyl-amination has been reported for the synthesis of seven-membered diazepine derivatives. Such methods demonstrate the power of combining multiple reaction steps sequentially in one pot to achieve high molecular complexity with operational simplicity.

The formation of a lactam (a cyclic amide) within the seven-membered ring, followed by its reduction, is a common and effective two-step strategy for synthesizing 1,4-diazepanes. This approach allows for the secure construction of the cyclic backbone before the final reduction to the saturated amine.

A key intermediate, (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione, can be synthesized and subsequently reduced to form the corresponding diazepane. The reduction of the amide functional groups in the lactam is typically achieved using powerful reducing agents. A combination of sodium borohydride and iodine in anhydrous tetrahydrofuran (B95107) has been shown to be effective for this transformation, converting the dione (B5365651) to (R)-1-benzyl-7-methyl-1,4-diazepane.

| Lactam Precursor | Reducing Agents | Solvent | Product | Reference |

|---|---|---|---|---|

| (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione | Sodium borohydride, Iodine | Anhydrous Tetrahydrofuran (THF) | (R)-1-benzyl-7-methyl-1,4-diazepane |

An alternative synthetic strategy involves starting with a pre-formed 1,4-diazepane ring and introducing the benzyl (B1604629) group at a later stage. This is particularly useful when the unprotected diazepane core is more readily accessible or when specific substitution patterns are desired.

The most common method for introducing the benzyl group is through N-alkylation. This is a nucleophilic substitution reaction where a precursor diazepane, acting as the nucleophile, reacts with a benzyl electrophile, such as a benzyl halide (e.g., benzyl bromide). This reaction is typically performed in the presence of a base to deprotonate the secondary amine of the diazepane ring, enhancing its nucleophilicity.

Similarly, N-acylation can be employed to introduce related functionalities. For example, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate can be N-acylated using a benzoic acid derivative. This is often followed by other transformations to achieve the final target molecule. These methods offer versatility, allowing for the late-stage introduction of the benzyl group or other moieties onto a pre-existing diazepane scaffold.

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of this compound derivatives is often dependent on their stereochemistry. Consequently, significant research has focused on methods to synthesize specific enantiomers.

Biocatalysis, particularly using imine reductases (IREDs), has emerged as a highly effective and environmentally friendly method for the asymmetric synthesis of chiral 1,4-diazepanes. researchgate.netmdpi.com This strategy involves the intramolecular reductive amination of an aminoketone precursor. The enzyme stereoselectively reduces the intermediate imine, forming the chiral diazepane ring with high enantiomeric excess (ee). researchgate.net

Researchers have identified enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of a target 1,4-diazepane. researchgate.netresearchgate.net For instance, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been successfully employed. researchgate.netresearchgate.net Furthermore, the catalytic efficiency of these enzymes can be significantly enhanced through protein engineering techniques like saturation mutagenesis. A double mutant of IR1 (Y194F/D232H) demonstrated a 61-fold increase in catalytic efficiency for producing a key intermediate for the drug Suvorexant. researchgate.netmdpi.com This biocatalytic approach has been used to synthesize a variety of substituted 1,4-diazepanes with enantiomeric excesses frequently ranging from 93% to over 99%. researchgate.net

| Enzyme (Source) | Selectivity | Substrate | Product | Enantiomeric Excess (ee) |

| IRED from Leishmania major (IR1) | (R)-selective | Aminoketone precursor | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | >99% |

| IRED from Micromonospora echinaurantiaca (IR25) | (S)-selective | Aminoketone precursor | (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | >99% |

| IR1 Mutant (Y194F/D232H) | (R)-selective | Aminoketone precursor | (R)-25 (Suvorexant intermediate) | >99% |

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of this compound derivatives, a chiral auxiliary can be attached to a precursor molecule. The inherent chirality of the auxiliary then directs the cyclization reaction to favor the formation of one diastereomer over the other. After the formation of the diazepane ring, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones (popularized by David Evans) and camphorsultam. wikipedia.org The general process involves:

Attachment of the chiral auxiliary to a linear precursor containing the necessary amine and reactive functionalities.

An intramolecular reaction (e.g., cyclization) to form the seven-membered diazepane ring. The steric and electronic properties of the auxiliary guide the formation of the new stereocenter.

Removal of the chiral auxiliary under mild conditions to yield the enantiomerically enriched this compound derivative. scielo.org.mx

Classical resolution involves the separation of a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts or complexes. nih.gov These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. nih.gov

A notable example involves the resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, an intermediate in the synthesis of Suvorexant. patsnap.com In this process, the racemic mixture is treated with a chiral resolving agent like (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED). This leads to the formation of a cocrystal with the desired (R)-enantiomer of the diazepane derivative. patsnap.com The diastereomeric cocrystal can be selectively precipitated and isolated. Subsequently, the resolving agent is removed, yielding the enantiomerically pure (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. patsnap.com

Functionalization and Derivatization of the this compound Scaffold

The versatility of the this compound scaffold lies in its potential for modification at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).

Altering the electronic and steric properties of the benzyl group at the N-1 position can significantly impact biological activity. Research into σ1 receptor ligands has shown that a substituted benzyl moiety can result in high affinity. nih.gov For example, the introduction of a methoxy (B1213986) group on the phenyl ring, as seen in (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane, is a strategy used to modulate receptor binding. nih.gov The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines further highlights the introduction of substituted benzyl groups onto the diazepane core. nih.gov

| Position | Substituent | Example Compound | Observed Effect |

| N-1 | 4-methoxybenzyl | (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane | High σ1 receptor affinity nih.gov |

| N-1 / N-4 | Alkoxy-2-hydroxybenzyl | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA | Acts as a hexadentate chelator nih.gov |

The seven-membered diazepane ring offers several positions for substitution, which is crucial for fine-tuning a compound's pharmacological profile. The ability to introduce a range of functional groups allows for the creation of diverse chemical libraries for drug discovery.

Studies have shown that a methyl moiety in the 2-position of the diazepane ring contributes to high σ1 affinity. nih.gov The synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane underscores the importance of a methyl group at the 5-position, which creates a key chiral center. Other functionalizations include the introduction of an iodine atom and a carbonyl group (oxo), as seen in benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate, which can be used for further synthetic modifications. smolecule.com The synthesis of 1,4-diazepane-6-amine (DAZA) derivatives demonstrates the incorporation of an amino group onto the ring, which can then be further alkylated. nih.gov

| Position on Diazepane Ring | Substituent | Example Compound | Significance |

| C-2 | Methyl | (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane | Contributes to high σ1 affinity nih.gov |

| C-5 | Methyl | (R)-1-benzyl-5-methyl-1,4-diazepane | Key chiral center; intermediate for Suvorexant |

| C-6 | Iodo, Oxo | Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate | Versatile intermediate for further derivatization smolecule.com |

| C-6 | Amino | 1,4-Diazepane-6-amine (DAZA) | Allows for further alkylation to create chelators nih.gov |

Substitutions on the Diazepane Ring (e.g., methyl, hydroxyl, amino, carboxyl groups)

Reaction Mechanism Elucidation and Optimization

Reductive amination is a cornerstone reaction for the synthesis and functionalization of 1,4-diazepanes. Mechanistic studies, supported by computational methods, have provided insight into the reaction pathways. royalsocietypublishing.org The process for producing N,1,4-tri(alkoxy-hydroxybenzyl)-DAZA derivatives begins with the condensation of 1,4-diazepane-6-amine with two equivalents of an aldehyde, forming a bicyclic bisaminal intermediate. nih.gov

The subsequent reductive amination with NaBH₄ can lead to a mixture of products. nih.gov Experimental and computational studies have verified that the desired tri-alkylated compounds are formed through the direct reductive amination of the di-alkylated DAZA intermediates. nih.govnih.gov An alternative hypothetical pathway, involving an aminal C–N bond insertion by a third attacking carbonyl moiety, has been evaluated through quantum chemical calculations but remains unconfirmed experimentally. royalsocietypublishing.orgnih.gov These calculations suggest that as the reaction progresses, the electrophilicity of the carbonyl carbon increases, facilitating a nucleophilic attack from the aminal nitrogen to form a transition state. nih.gov

A significant challenge in the functionalization of 1,4-diazepanes via reductive amination is controlling the degree of alkylation. The reaction can often result in a mixture of mono-, di-, and tri-alkylated products, complicating purification and reducing the yield of the desired compound. royalsocietypublishing.org

Research has focused on identifying reaction parameters that allow for specific control over product formation. royalsocietypublishing.orgnih.gov It was discovered that the formation of the tri-alkylated product occurs even when only NaBH₄ is added to the bicyclic bisaminal intermediate, without any additional alkylating agent. nih.gov A key finding was that a stepwise approach could enhance the yield of the desired tri-alkylated product. nih.gov By performing the reductive amination sequentially—adding one equivalent of the aldehyde followed by one equivalent of NaBH₄ and repeating the process—the percentage of the favored tri-alkylated compound could be significantly increased, allowing for its successful isolation. nih.gov

The following table summarizes the general findings on controlling selectivity:

| Method | Reagents Added to Bisaminal Intermediate | Predominant Outcome | Rationale |

| Single Addition | NaBH₄ only | Mixture of di- and tri-alkylated products | Inherent reactivity of the intermediate leads to the formation of the tri-alkylated species. nih.gov |

| Sequential Addition | 1 eq. Aldehyde, then 1 eq. NaBH₄ (repeated) | Increased yield of tri-alkylated product | Stepwise addition provides better stoichiometric control, driving the reaction toward the fully substituted product. nih.gov |

The synthesis of complex 1,4-diazepane derivatives is not without its challenges. Common issues include the formation of unstable intermediates, unexpected byproducts, and lack of reproducibility.

Unstable Intermediates: In many reactions involving the 1,4-diazepane core, such as reductive amination or the formation of fused systems, intermediates like iminium ions or nonstabilized azomethine ylides are generated. nih.gov These species are highly reactive and can lead to side reactions if not properly controlled. Synthetic methods are often designed to generate these intermediates in situ under conditions that immediately lead to the next desired transformation, minimizing their decomposition or undesired reactions. nih.gov

Reproducibility and Byproduct Formation: Reproducibility can be hampered by subtle variations in reaction conditions. For example, during the synthesis of tri-alkylated DAZA derivatives, the dialkylated compound was often formed as a substantial byproduct. nih.gov Overcoming this required a systematic investigation into the reaction mechanism and the development of a refined, sequential addition protocol that favored the desired product. nih.govnih.gov Similarly, the development of novel one-pot syntheses for 1,4-benzodiazepine-5-ones, which proceed with a wide substrate scope and high yields, demonstrates how catalyst and condition optimization can lead to robust and reproducible methods. nih.gov The choice of solvent can also be critical; in some reductive aminations, the reaction fails to proceed in one solvent (methanol) but works well in a mixed-solvent system (methanol/chloroform), highlighting the need for careful optimization. nih.gov

Iii. Computational Chemistry and Structural Biology Investigations

Molecular Modeling and Simulation of 1-Benzyl-1,4-diazepane

Computational methods are essential tools for understanding the structural and dynamic properties of this compound and its derivatives at an atomic level. These techniques provide insights into the molecule's preferred shapes, its behavior in biological systems, and the underlying mechanisms of its chemical reactions.

The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy shapes. Understanding these conformations is critical as they can significantly influence the molecule's ability to bind to biological targets. scispace.com Studies combining NMR spectroscopy, X-ray crystallography, and molecular modeling have been employed to elucidate the conformational landscape of this ring system. nih.gov

Research indicates that the 1,4-diazepane ring can exist in various conformations, including twist-boat and twisted chair forms. nih.govresearchgate.net For certain N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a low-energy conformation characterized by a twist-boat ring structure was identified. nih.gov In other crystalline structures of 1,4-diazepane derivatives, the seven-membered ring has been observed to adopt a twisted chair conformation. researchgate.net The specific conformation adopted is influenced by the nature and position of substituents on the ring. The flexibility of this seven-membered ring is thought to play a role in its biological activity. scispace.com For instance, in some indeno-benzo ijpcbs.comresearchgate.netdiazepines, the seven-membered ring adopts a non-planar form where five atoms are approximately coplanar, and two atoms deviate significantly from this plane. arabjchem.orgarabjchem.org

| Conformation | Key Structural Features | Reference |

|---|---|---|

| Twist-Boat | Characterized by an intramolecular π-stacking interaction in some antagonists. | nih.gov |

| Twisted Chair | Observed in the crystal structure of several 1,4-diazepane derivatives. | researchgate.net |

| Non-planar / Envelope-like | Observed in fused-ring systems containing the diazepine (B8756704) moiety. | arabjchem.orgarabjchem.org |

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.gov For this compound and its analogues, MD simulations provide crucial insights into their interaction and stability within the binding sites of target proteins. youtube.com A key parameter analyzed in these simulations is the Root-Mean-Square Deviation (RMSD). nih.govyoutube.com

The RMSD measures the average distance between the atoms of the ligand (and protein) throughout the simulation, compared to a reference structure. nih.gov A stable, low RMSD value over time suggests that the ligand maintains a consistent binding pose within the protein's active site, indicating a stable complex. nih.govresearchgate.net Conversely, large fluctuations in RMSD may indicate instability or multiple binding modes. nih.gov This analysis is crucial for validating docking poses and understanding the dynamic behavior of the protein-ligand complex, which is essential for rational drug design. nih.gov For example, MD simulations of a benzofurane-diazepane derivative confirmed a strong and stable interaction with its target receptor. nih.gov

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Interpretation |

|---|---|---|---|

| Protein + this compound Derivative A | 100 | 1.5 ± 0.3 | Stable binding pose maintained throughout the simulation. |

| Protein + this compound Derivative B | 100 | 4.2 ± 1.1 | Unstable interaction; ligand may be dissociating or adopting multiple poses. |

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in evaluating the reaction mechanisms involved in the synthesis of 1,4-diazepane derivatives. ijpcbs.comnih.govnih.gov These methods allow for the complete optimization of the geometries of reactants, intermediates, transition states, and products. ijpcbs.com

By calculating the energies of these various states, researchers can construct a detailed reaction energy profile. This profile elucidates the step-by-step mechanism, identifies the rate-determining step by calculating activation energies, and helps predict the most favorable reaction pathway. ijpcbs.com For instance, DFT calculations have been used to investigate the synthesis of diazepines, confirming that the reaction proceeds through specific intermediates and transition states. ijpcbs.com In another study, quantum chemical methods were employed to evaluate the reductive amination mechanism for producing N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, confirming that the trialkylated compounds are formed via direct reductive amination of dialkylated intermediates. nih.govnih.gov DFT-based reactivity descriptors like the HOMO-LUMO gap are also used to predict the reactivity and stability of molecules in the reaction.

| Descriptor | Definition | Significance in Reaction Mechanism Evaluation | Reference |

|---|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of a reaction step; a lower Ea indicates a faster reaction. | |

| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A small gap suggests high chemical reactivity and polarizability. | |

| Fukui Functions | Describe the electron density change when an electron is added or removed. | Used to identify the most reactive (nucleophilic or electrophilic) sites in a molecule. | ijpcbs.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies identify key structural features required for potent and selective interaction with biological targets. chemisgroup.us

The core 1,4-diazepane scaffold is a versatile platform for structural modification. chemisgroup.us SAR studies have shown that the nature and position of substituents on both the diazepane ring and the N1-benzyl group are critical for modulating biological activity. Research on a series of 1,4-diazepane-based sigma (σ) receptor ligands demonstrated that a (substituted) benzyl (B1604629) moiety at the N1-position is crucial for high affinity. researchgate.net Computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are often used to correlate physicochemical properties with biological activity, guiding the design of new, more potent analogues. nih.gov

The biological profile of this compound derivatives can be finely tuned by introducing various substituents. Key positions for modification include the N1-benzyl group, the N4-position, and the carbon atoms of the diazepine ring itself. researchgate.netchemisgroup.us

Studies have indicated that for σ1 receptor affinity, a benzyl group at the N1-position is highly preferred. researchgate.net The activity is further influenced by substituents on this benzyl ring. nih.gov Modifications at the N4-position are also significant; for example, a cyclohexylmethyl or a butyl group at N4 can be favorable for σ1 affinity. researchgate.net The diazepine ring itself is amenable to modifications, though very little alteration is possible in the fused benzene (B151609) ring of related benzodiazepines. chemisgroup.us

| Position of Substitution | Preferred Substituent | Effect on σ1 Affinity | Reference |

|---|---|---|---|

| N1 | (Substituted) Benzyl | Results in the highest affinity. | researchgate.net |

| N4 | Cyclohexylmethyl or Butyl | Preferred for high affinity. | researchgate.net |

| C2 | Methyl | Contributes to high affinity. | researchgate.net |

Modifying the aromatic nucleus of the N1-benzyl group has a profound impact on the biological activity of this compound derivatives. The electronic and steric properties of substituents on this aromatic ring can alter binding affinity and selectivity for target receptors. nih.gov

For example, in a series of this compound derivatives designed as sigma receptor ligands, introducing a 2,4-dimethyl substitution on the benzyl moiety was found to improve the affinity for the σ2 receptor over the σ1 receptor. nih.gov In the broader class of benzodiazepines, SAR is well-established; electron-withdrawing groups (e.g., Cl, NO2) at position 7 of the fused benzene ring generally increase anxiolytic activity, while substitution at other positions can decrease it. The aromatic ring itself is necessary for activity, as it often engages in π-π stacking interactions with aromatic amino acid residues in the receptor binding pocket. researchgate.net Replacing the phenyl ring with bioisosteres like furan (B31954) or thiophene (B33073) has also been explored to modulate activity. chemisgroup.us These findings highlight the importance of the electronic and steric profile of the aromatic nucleus in defining the pharmacological properties of this class of compounds.

Influence of Substituents on Biological Activity

Impact of Substitutions on the Diazepane Ring

The biological activity of 1,4-diazepane derivatives is highly dependent on the nature and positioning of substituents on the seven-membered ring. The diazepine ring is considered conformationally flexible, allowing for a wide range of structural modifications to fine-tune pharmacological activity.

Key findings from various studies indicate:

Bulky Spacers: Replacing a piperidine (B6355638) ring with the bulkier diazepane spacer has been shown to retain or even improve affinity for both σ1 and σ2 sigma receptors.

N-Position Substituents: A (substituted) benzyl moiety in the 1-position and a methyl group in the 2-position are often associated with the highest affinity for the σ1 receptor. For instance, a 2,4-dimethyl substitution on the benzyl moiety can enhance σ2 affinity over σ1.

C-Position Substituents: A methyl moiety at the C2-position and a cyclohexylmethyl or butyl group at the N4-position are considered preferred substituents for high σ1 affinity.

Aromatic Moieties: The addition of specific aromatic groups, such as benzofuran (B130515) or quinoline, to the diazepane scaffold has yielded derivatives with high affinity for sigma receptors.

Chiral Effects on Receptor Affinity and Selectivity

The non-planar, flexible nature of the diazepine ring introduces chirality, even in the absence of a traditional stereocenter. This conformational chirality, along with stereocenters created by substitution, plays a pivotal role in receptor interaction. Studies on chiral 1,4-diazepanes have revealed that the three-dimensional arrangement of atoms is crucial for biological target engagement.

For example, in a series of 1,2,4-trisubstituted 1,4-diazepanes, it was found that the stereochemical configuration at the 2-position did not significantly influence σ1 affinity or selectivity. However, in other contexts, chirality is critical. Research on benzamide (B126) derivatives containing a hexahydro-1,4-diazepine ring showed a dramatic divergence in pharmacological profiles between enantiomers. The (R)-enantiomer displayed strong affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, whereas the (S)-enantiomer was a potent and selective ligand for the 5-HT3 receptor. This highlights the profound impact of stereochemistry on receptor selectivity.

Correlation of Structural Features with Pharmacological Profiles

Structure-activity relationship (SAR) studies, often supported by computational modeling, have elucidated key features of the 1,4-diazepane scaffold that govern its pharmacological effects. The flexibility of the seven-membered diazepine ring allows it to adopt different conformations, which is significant for receptor binding.

Pharmacophore models for σ1 receptor ligands generally postulate two lipophilic regions connected by a basic amino moiety. Derivatives of this compound fit this model well, with the benzyl group representing one hydrophobic region and another substituent, often on the second nitrogen, acting as the other. Molecular docking simulations have further refined this understanding, showing that specific derivatives can slide deep into the receptor pocket, establishing multiple hydrophobic interactions and key hydrogen bonds. For example, a benzofuran-diazepane derivative was shown to form a hydrogen bond with the amino acid residue Threonine 181 (Thr181) in the σ1 receptor, an interaction that contributes to its high affinity.

Ligand-Receptor Interactions and Binding Affinity Studies

The this compound scaffold has been extensively investigated for its interaction with various neurotransmitter receptors, demonstrating its potential as a template for centrally acting agents.

Investigation of Binding to Neurotransmitter Receptors (e.g., Sigma Receptors, Serotonin 5-HT3 Receptors)

Derivatives of 1,4-diazepane have shown significant affinity for both sigma and serotonin receptors, positioning them as valuable leads for therapeutic development.

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, is a prominent target for 1,4-diazepane derivatives. These compounds have demonstrated high affinity and, in some cases, high selectivity for this receptor.

Computational and in vitro binding studies have confirmed that these ligands form stable and strong interactions within the active site of the σ1 receptor. The affinity is modulated by the specific substitutions on both the diazepane ring and the benzyl group. For instance, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane was found to have a very high σ1 affinity with a Ki value of 0.86 nM. Other studies have reported potent σ1 ligands with Ki values in the low nanomolar range, confirming the suitability of this scaffold for targeting sigma receptors.

The 1,4-diazepane ring also serves as a core structure for antagonists of the serotonin 5-HT3 receptor, a ligand-gated ion channel involved in emesis and gut motility. In the search for dual antagonists of dopamine D2 and serotonin 5-HT3 receptors, a series of benzamides featuring a 6-amino-1,4-dialkylhexahydro-1,4-diazepine moiety were synthesized and evaluated.

These studies found that specific substitution patterns on the diazepane ring were crucial for affinity. A 1-ethyl-4-methylhexahydro-1,4-diazepine ring was identified as an optimal amine moiety. Furthermore, the chirality of the molecule had a significant effect on selectivity. The (S)-enantiomer of one lead compound was a potent and selective 5-HT3 receptor antagonist, while the (R)-enantiomer targeted both 5-HT3 and D2 receptors. This demonstrates that the 1,4-diazepane scaffold can be precisely tuned through stereochemistry to achieve selective antagonism at the 5-HT3 receptor.

Iv. Pharmacological and Biological Activity Research

Elucidation of Mechanisms of Action

The mechanisms through which 1-benzyl-1,4-diazepane exerts its effects have been a subject of scientific investigation, revealing its role in modulating biological targets at a molecular level.

The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a variety of biological receptors. Derivatives of this structure have been investigated for their interactions with multiple targets. For instance, new diazepane-containing derivatives have been synthesized from this compound to act as ligands for sigma (σ) receptors, which are implicated in neurodegenerative disorders. nih.gov Computational studies, including molecular docking and dynamics simulations, have been employed to understand the binding mechanisms of 1,4-diazepane derivatives with biological receptors.

In the area of enzyme inhibition, a novel series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones were designed and evaluated as inhibitors of human chymase, a serine protease. nih.gov Furthermore, stereochemically distinct 1,4-benzodiazepine (B1214927) antagonists have been studied for their selective binding to cholecystokinin (B1591339) (CCK) receptors, docking to intramembranous pockets within the receptor. nih.gov While these studies focus on derivatives, they highlight the potential of the core this compound structure to serve as a template for developing modulators of various receptors and enzymes.

A key function of an efflux pump inhibitor is to restore the effectiveness of antibiotics that are substrates of the pump. This compound has been shown to decrease the minimal inhibitory concentration (MIC) of levofloxacin (B1675101) and other antibiotics, potentiating their activity by two- to eightfold in E. coli strains that overexpress AcrAB and AcrEF efflux pumps. proquest.com This effect was not observed in the strain lacking the acrAB gene, confirming that the potentiation is dependent on the inhibition of this specific pump. nih.govtandfonline.com

The inhibitory effect of 1-BD on efflux pumps has also been demonstrated through its ability to increase the intracellular accumulation of ethidium (B1194527) bromide (EtBr), a known fluorescent substrate of RND pumps. nih.govproquest.comd-nb.info In E. coli strains overexpressing efflux pumps, the addition of 1-BD caused a concentration-dependent increase in the accumulation of EtBr. proquest.com This indicates that 1-BD effectively blocks the pump's ability to expel the substrate from the cell. proquest.com The effect was minimal in strains deficient in the AcrAB pump. proquest.com

| E. coli Strain | Efflux Pump Profile | 1-BD Concentration (mg/ml) | Relative Fluorescence Final (RFF) |

|---|---|---|---|

| 1-DC14PS | ΔacrAB | 0.4 | <1 |

| 1-DC14PS | ΔacrAB | 0.8 | Not Reported |

| 3-AG100MKX | AcrAB Overexpressing | 0.4 | >1 |

| 3-AG100MKX | AcrAB Overexpressing | 0.8 | Higher than at 0.4 mg/ml |

Further investigation into the mechanism of this compound revealed a multi-faceted action. Studies show that 1-BD increases the permeability of bacterial membranes. nih.govtandfonline.com However, this increase in permeability occurs without significantly affecting the polarity of the inner membrane. nih.govproquest.com

Efflux Pump Inhibition in Microorganisms (e.g., Escherichia coli RND efflux pumps)

Exploration of Therapeutic Potentials and Applications

The 1,4-diazepane core is a well-established pharmacophore, particularly for agents targeting the central nervous system.

The 1,4-diazepane structure is a core component of benzodiazepines, a class of drugs widely known for their effects on the central nervous system. These compounds typically exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to a calming effect on the brain which manifests as anxiolytic (anti-anxiety), sedative, anticonvulsant, and muscle-relaxant properties. nih.gov

While direct pharmacological studies on this compound's CNS activity are not extensively detailed in the literature, its structural similarity to known CNS-active compounds suggests potential for such effects. Research on related diazepine (B8756704) derivatives has demonstrated a range of CNS activities. For example, some dibenz- nih.gov diazepine-1-one analogues have shown promising anxiolytic activity in animal models. researchgate.net Similarly, various 1,4-benzodiazepine derivatives have been widely studied and used for their anticonvulsant properties in treating epileptic seizures. chemisgroup.uswikipedia.orgresearchgate.net The sedative properties of the benzodiazepine (B76468) class are also well-documented, with the intensity of the effect often being dose-dependent. researchgate.netmdpi.com Given that this compound serves as a precursor or foundational structure for more complex, biologically active molecules, it is plausible that it shares some of these fundamental CNS-depressant properties.

Anti-amnesic and Neuroprotective Agents

The 1,4-diazepane scaffold is a core component of molecules investigated for their potential to combat neurodegenerative disorders and memory impairment. Research into diazepane-containing derivatives has highlighted their activity as sigma receptor (σR) ligands, which are known to have neuroprotective and anti-amnesic properties. nih.govmdpi.com A series of novel diazepane-based compounds were synthesized and evaluated, revealing an excellent antioxidant profile which could contribute to cellular protection. nih.govmdpi.com

Specifically, the benzofurane derivative 2c emerged as a promising compound with high affinity for the σ1 receptor, low cytotoxicity, and potent antioxidant activity, as confirmed by its radical scavenging capacity against ABTS and H2O2. nih.govmdpi.com Molecular dynamic simulations further supported a strong interaction between this compound and the active site of the receptor. nih.govmdpi.com While direct studies on this compound are limited in this context, the broader class of diazepines, including the well-known drug Diazepam , has demonstrated significant neuroprotective effects. In studies of pilocarpine-induced status epilepticus, repeated administration of diazepam was shown to reduce cell loss in the hippocampus and decrease glial fibrillary acidic protein (GFAP) immunolabelling, pointing to substantial neuroprotective capabilities against seizure-induced cell damage and cognitive disturbances. nih.gov

Table 1: Neuroprotective and Anti-amnesic Activity of Diazepane Derivatives

| Compound Class/Derivative | Target/Model | Observed Effect | Source(s) |

|---|---|---|---|

| Diazepane-containing σR ligands | Sigma receptors (σR) | Potential as antiamnesics and neuroprotective agents. | nih.govmdpi.com |

| Benzofurane derivative 2c | ABTS and H2O2 assays | Potent antioxidant activity. | nih.govmdpi.com |

| Diazepam | Pilocarpine-induced status epilepticus in rats | Reduced hippocampal cell loss and gliosis; improved spatial navigation. | nih.gov |

Potential in Treating Neurological Disorders (e.g., epilepsy, anxiety, insomnia)

The 1,4-diazepane framework is the foundational structure for the benzodiazepine class of drugs, which are widely used as therapeutic agents for a range of neurological conditions. chemisgroup.us Compounds containing this scaffold are recognized for their anxiolytic, anticonvulsant, sedative, and hypnotic properties. mdpi.comDiazepam , a prototypical 1,4-benzodiazepine, is clinically used for managing severe anxiety disorders, insomnia, and convulsions, including status epilepticus. mdpi.comuni.lunih.govmedsafe.govt.nz

The therapeutic effects of these compounds are primarily mediated by their interaction with the γ-aminobutyric acid (GABA) type A receptors in the central nervous system. By binding to the benzodiazepine receptor site on the GABAA complex, they enhance the inhibitory effect of the neurotransmitter GABA, leading to a decrease in neuronal excitability. Research has focused on synthesizing novel derivatives to improve efficacy and reduce side effects. For instance, new annulated pyrrolo nih.govresearchgate.netbenzodiazepines have been developed and tested, with one derivative, PBDT 13 , showing anticonvulsant, sedative, and anxiolytic effects comparable to diazepam in mouse models. researchgate.net This suggests that its mechanism of action is likely similar, involving benzodiazepine receptors. researchgate.net The versatility of the diazepine ring allows for various structural modifications to fine-tune pharmacological activity.

Antiemetic Agents

While direct research on the antiemetic properties of this compound is not extensively documented, the broader class of benzodiazepines, which share the core diazepine structure, are utilized in the management of nausea and vomiting. chemisgroup.us Specifically, they are included in therapeutic regimens for preventing chemotherapy-induced nausea and vomiting (CINV). chemisgroup.us

Furthermore, research into structurally related azepine derivatives has identified compounds with potent antiemetic activity. One such compound, AS-9705 , a novel benzotriazolecarboxamide derivative, was found to dose-dependently inhibit emesis induced by apomorphine (B128758) in dogs and ferrets. nih.gov This activity is linked to its effects on dopamine (B1211576) D2 and D3 receptors. nih.gov The investigation of cannabinoids has also revealed broad-spectrum antiemetic properties, which are mediated through cannabinoid CB1 receptors located in key emetic centers in the brainstem and the enteric nervous system. mdpi.com Although not directly involving the diazepane structure, these findings highlight that receptor modulation is a key strategy in developing antiemetic agents, a potential avenue for future research into diazepane derivatives.

Anticancer and Antitumor Properties

The 1,4-diazepane moiety has been identified as a "privileged structure" in medicinal chemistry, with derivatives showing potential as anticancer and antitumor agents. Research has explored the cytotoxic activities of various diazepane-based compounds. A study on a new series of diazepane-containing sigma receptor ligands evaluated their effects on two cancer cell lines, though these specific derivatives did not induce significant toxicity. nih.gov

A more targeted approach involves designing 1,4-diazepine derivatives to interfere with specific cancer-related pathways. For example, 7-substituted 1,4-diazepine-2,5-diones have been synthesized as antagonists of the HDM2-p53 interaction. The p53 protein is a critical tumor suppressor, and its interaction with HDM2 inhibits its function. By blocking this interaction, these diazepine compounds can restore p53 activity. Two such derivatives, Compound 10 and Compound 11 , were shown to antagonize the HDM2-p53 binding with IC50 values of 13 µM and 3.6 µM, respectively, suggesting their potential utility in cancer treatment. The broader class of 1,4-benzodiazepines has also been noted for its potential in developing antitumor agents.

Table 2: Anticancer Activity of 1,4-Diazepine Derivatives

| Compound/Derivative | Mechanism/Target | In Vitro Activity (IC50) | Source(s) |

|---|---|---|---|

| Compound 10 (valeric acid derivative) | HDM2-p53 binding antagonist | 13 µM |

| Compound 11 (valeric acid derivative) | HDM2-p53 binding antagonist | 3.6 µM | |

Antimicrobial and Antiviral Properties

This compound has been specifically identified as an efflux pump inhibitor (EPI) in bacteria. In a study focused on Escherichia coli strains that overexpress AcrAB and AcrEF efflux pumps, this compound (referred to as 1-BD) was shown to decrease the minimal inhibitory concentration (MIC) of the antibiotic levofloxacin and other antibiotics. It acts by increasing the accumulation of substances like ethidium bromide within the bacterial cells, indicating that it inhibits the pumps responsible for extruding antimicrobial agents. The mechanism of 1-BD appears to be mixed, involving an increase in membrane permeability and a decrease in the transcription of the acrAB gene.

The broader 1,4-diazepane scaffold has been incorporated into molecules with a wide range of antimicrobial and antiviral activities. Various derivatives have been investigated for properties including:

Antibacterial: Indolyl benzo[b] nih.govresearchgate.netdiazepins have been synthesized and shown to be potent antimicrobial agents.

Antifungal: The diazepane moiety is a feature in some antifungal research.

Antiviral: The diazepine ring system is part of compounds studied for anti-HIV, anti-dengue, and anti-HCV activity.

Table 3: Antimicrobial Activity Profile of this compound (1-BD)

| Organism | Mechanism of Action | Observed Effect | Source(s) |

|---|

Enzyme Inhibition (e.g., human nitric oxide synthesis)

Derivatives of the 1,4-diazepane scaffold have been designed and synthesized as potent inhibitors of specific enzymes. In one study, a series of diazepane analogs were prepared and evaluated as inhibitors of human nitric oxide synthases (NOS). Nitric oxide is a signaling molecule produced by three different NOS isoforms (iNOS, eNOS, bNOS), and selective inhibition of these enzymes is a therapeutic strategy for various conditions. The research demonstrated that modifications to the diazepane ring structure could yield potent inhibitors of human NOS.

In another line of research, a novel series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones were developed as inhibitors of human chymase. Human chymase is a serine protease involved in inflammatory processes and cardiovascular diseases. Several compounds from this series were identified as effective inhibitors. These studies underscore the utility of the 1,4-dazyepane scaffold as a template for designing targeted enzyme inhibitors.

Applications as Peptidomimetic Scaffolds

The 1,4-diazepane ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning its molecular framework is capable of binding to multiple biological targets. Its conformational flexibility makes it a valuable template for the design of peptidomimetics—molecules that mimic the structure and function of peptides.

A key application of this concept is in the development of inhibitors for protein-protein interactions. For instance, 7-substituted 1,4-diazepine-2,5-diones were designed to mimic the alpha-helical region of the p53 peptide. This mimicry allows the diazepine-based compounds to disrupt the interaction between p53 and its negative regulator, HDM2, which is a critical target in cancer therapy. The successful design of these molecules validates the 1,4-diazepine structure as a promising scaffold for creating compounds that can effectively imitate peptide secondary structures and modulate biological pathways.

Preclinical Evaluation and in vivo Studies

Preclinical research is fundamental to characterizing the potential therapeutic effects and mechanisms of action of new chemical entities. For derivatives of the 1,4-diazepane scaffold, this typically involves a series of assessments in established animal and tissue models to probe for various central nervous system (CNS) and other biological activities.

While specific in vivo studies for this compound are not extensively detailed in publicly available literature, the evaluation of its structural class, 1,4-diazepines and the closely related 1,4-benzodiazepines, provides a framework for its potential assessment. nih.govnih.gov Compounds featuring the diazepane core have demonstrated efficacy in animal models for conditions such as epilepsy.

Rodent Seizure Models: The anticonvulsant properties of 1,4-diazepine derivatives are commonly evaluated in well-validated rodent seizure models. nih.govdntb.gov.ua These models are crucial for identifying potential antiepileptic activity and predicting efficacy against specific seizure types. nih.govnih.gov The two most widely used first-pass screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. nih.govnih.gov The MES model is considered predictive of activity against generalized tonic-clonic seizures, while the scPTZ model helps identify compounds that may be effective against nonconvulsive (absence) seizures by raising the seizure threshold. nih.govnih.gov Although the broader class of 1,4-benzodiazepines shows consistent activity in these models, specific anticonvulsant data for this compound in these standardized tests is not prominently reported. researchgate.net

| Animal Model | Typical Species | Seizure Induction Method | Endpoint Measured | Predicted Clinical Relevance |

|---|---|---|---|---|

| Maximal Electroshock (MES) | Mouse, Rat | Electrical stimulation via corneal or auricular electrodes | Inhibition of tonic hindlimb extension | Generalized tonic-clonic seizures |

| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse, Rat | Chemical convulsant (Pentylenetetrazol) injection | Inhibition of clonic seizures | Generalized myoclonic and absence seizures |

| Kindling Model | Rat | Repeated subconvulsive electrical stimulation (e.g., in amygdala) | Inhibition of seizure development and expression | Focal seizures, temporal lobe epilepsy |

Guinea Pig Vas Deferens: The guinea pig vas deferens is a classical isolated tissue preparation used in pharmacology to study the effects of compounds on neurotransmission. nih.gov This in vitro model is sensitive to substances that modulate adrenergic and other neuronal signaling pathways. It is also used to characterize drug interactions with various receptors, such as sigma and phencyclidine receptors, by measuring changes in electrically induced muscle contractions. nih.gov While this preparation is a valuable tool for initial pharmacodynamic screening, there is no specific information available in the reviewed literature detailing the assessment of this compound in this model.

The 1,4-diazepane scaffold has been explored as a template for designing molecules with potential applications in treating cognitive disorders. uwaterloo.ca Research into novel 1,4-diazepane derivatives has focused on their potential to act as inhibitors of amyloid-β (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca Studies have shown that certain derivatives can inhibit the formation of Aβ plaques and exhibit neuroprotective effects in cell-based assays. uwaterloo.ca Furthermore, these investigations indicated that some derivatives possess the ability to cross the blood-brain barrier, a critical property for CNS-acting agents. uwaterloo.ca

While this line of research suggests that the 1,4-diazepane core is a viable starting point for developing cognition-enhancing agents, direct experimental evidence for such effects specifically for this compound is limited. It is important to note that some related compounds, such as the benzodiazepine diazepam, have been associated with cognitive impairment, particularly with long-term use. frontiersin.orgwikipedia.org

The characterization of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential for preclinical development.

Pharmacokinetic Profile: Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For CNS drug candidates, key considerations include metabolic stability and the ability to penetrate the blood-brain barrier. researchgate.net The N-benzyl group in this compound is a significant structural feature that influences its lipophilicity, which in turn affects its absorption and distribution characteristics, including CNS penetration. In the development of other 1,4-diazepane derivatives, structural modifications have been employed to improve metabolic stability and optimize pharmacokinetic profiles. However, specific in vivo pharmacokinetic data for this compound are not readily available in the scientific literature.

Pharmacodynamic Profile: Pharmacodynamics relates to the biochemical and physiological effects of the drug and its mechanism of action. The effects of 1,4-diazepane derivatives are mediated by their interaction with specific biological targets, such as receptors or enzymes in the CNS. For the broader class of benzodiazepines, the primary mechanism involves the modulation of GABA-A receptors. frontiersin.org For novel 1,4-diazepane derivatives, targets can be diverse and are explored through binding assays and functional studies. Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are often used to predict and understand the interactions between diazepane-based ligands and their biological receptors.

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Pharmacokinetics (PK) | ||

| Absorption | Process of a substance entering the circulation. | Influenced by lipophilicity; oral bioavailability is a key parameter. |

| Distribution | Dispersion of a substance throughout the fluids and tissues of the body. | The benzyl (B1604629) group likely increases lipophilicity, potentially enhancing distribution to tissues, including crossing the blood-brain barrier. uwaterloo.ca |

| Metabolism | Transformation of chemical compounds in the body. | Structural modifications on related compounds aim to improve metabolic stability. |

| Excretion | Removal of substances from the body. | Typically occurs via renal or biliary pathways. |

| Pharmacodynamics (PD) | ||

| Mechanism of Action | The specific biochemical interaction through which a drug substance produces its pharmacological effect. | Likely involves interaction with CNS receptors; specific targets for this compound are not well-defined. |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | The N-benzyl substituent is a key determinant of the compound's pharmacological profile. |

V. Advanced Characterization and Analytical Techniques

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Benzyl-1,4-diazepane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of this compound. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the hydrogen and carbon atoms, respectively, within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzyl (B1604629) group and the diazepane ring. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region (approximately 7.20-7.42 ppm). The benzylic protons (CH₂) adjacent to the nitrogen atom and the phenyl group show a characteristic singlet at around 3.62 ppm. The protons on the seven-membered diazepane ring appear as multiplets in the upfield region, generally between 1.88 and 2.89 ppm, reflecting the different chemical environments of the methylene (B1212753) groups within the ring. googleapis.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbon atoms of the phenyl ring are observed in the aromatic region (typically 127-138 ppm). The benzylic carbon signal appears around 63 ppm. The carbons of the diazepane ring are found in the aliphatic region of the spectrum, with chemical shifts generally ranging from 47 to 58 ppm. The specific shifts can be influenced by the conformation of the flexible seven-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | Aromatic (Phenyl) | 7.20 - 7.42 (m) | 128 - 130 |

| C2-H | Aromatic (Phenyl) | 7.20 - 7.42 (m) | 127 - 129 |

| C3-H | Aromatic (Phenyl) | 7.20 - 7.42 (m) | 127 - 129 |

| C4 | Aromatic (Quaternary) | - | 137 - 139 |

| C5-H₂ | Benzylic | ~3.62 (s) | ~63 |

| C6, C10-H₂ | Diazepane Ring | 2.70 - 2.90 (m) | 56 - 58 |

| C7, C9-H₂ | Diazepane Ring | 2.70 - 2.90 (m) | 47 - 49 |

| C8-H₂ | Diazepane Ring | ~1.88 (m) | ~28 |

Note: Predicted values are based on data from derivatives and general chemical shift ranges. 's' denotes singlet, 'm' denotes multiplet.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum is used to confirm the presence of the key structural components of the molecule. scbt.com The spectrum would be expected to show characteristic absorption bands including:

C-H stretching (aromatic): Weak to medium bands typically appear just above 3000 cm⁻¹.

C-H stretching (aliphatic): Medium to strong bands are observed just below 3000 cm⁻¹, corresponding to the CH₂ groups of the benzyl and diazepane moieties.

C=C stretching (aromatic): Several weak to medium bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-N stretching: These absorptions for the aliphatic amine are typically found in the 1000-1250 cm⁻¹ region.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. The nominal molecular weight of this compound is 190.28 g/mol . sigmaaldrich.com In mass spectrometry analysis, a molecular ion peak ([M]⁺) would be expected at m/z 190.

The fragmentation pattern is highly characteristic. A prominent peak is expected at m/z 91, which corresponds to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the bond between the benzylic carbon and the diazepane ring. This is a hallmark fragmentation for benzyl-substituted compounds. europa.eu Other fragments would arise from the cleavage of the diazepane ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Structure of Fragment |

| 190 | [M]⁺ | [C₁₂H₁₈N₂]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 99 | [C₅H₁₁N₂]⁺ | Diazepane ring fragment |

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for purifying it from reaction mixtures. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. semanticscholar.org A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape. semanticscholar.org The retention time of the compound under specific conditions is a key identifying characteristic.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is widely used for the analysis of this compound in various contexts. googleapis.comsemanticscholar.orgpoltekkes-malang.ac.id LC-MS allows for the sensitive detection and quantification of the compound, even in complex matrices. The method provides both the retention time from the LC component and the mass-to-charge ratio and fragmentation data from the MS component, offering a very high degree of confidence in the identification and analysis of the target molecule. googleapis.com

X-ray Crystallography for Structural Confirmation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the likely conformation of its seven-membered diazepine (B8756704) ring.

A pertinent example is the structural analysis of 1-Benzyl-1,4-diazepan-5-one. nih.gov In this derivative, the seven-membered ring adopts a chair-like conformation. nih.gov This conformation is a common feature for diazepine rings, as it minimizes steric strain. In the case of 1-Benzyl-1,4-diazepan-5-one, the benzyl group and the second nitrogen atom are situated out of the plane formed by the other atoms of the ring. nih.gov The two rings (the diazepine and the benzyl) are nearly perpendicular to each other. nih.gov Intermolecular forces, such as hydrogen bonds, play a crucial role in stabilizing the crystal lattice. nih.gov

Computational studies on 1,4-diazepane derivatives, using methods like Density Functional Theory (DFT), complement experimental data from X-ray crystallography. These theoretical calculations can predict the most stable conformations and electronic properties of the molecule, which are influenced by the substituents on the diazepine ring. Conformational analysis has shown that 1,4-diazepane rings can also exist in other forms, such as a twist-boat conformation, often stabilized by intramolecular interactions.

Table 1: Crystallographic Data for 1-Benzyl-1,4-diazepan-5-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.602 (3) |

| b (Å) | 7.4920 (15) |

| c (Å) | 12.824 (3) |

| β (°) | 111.00 (3) |

| Volume (ų) | 1130.3 (4) |

| Z | 4 |

Note: This data is for a derivative and is presented to illustrate the type of information obtained from X-ray crystallography.

Quantitative Bioanalytical Techniques

The quantification of small molecules like this compound in biological samples is crucial for pharmacokinetic and metabolic studies. While quantitative photoactivated localization microscopy is a powerful technique for visualizing protein expression at the nanoscale, it is not directly applicable to the quantification of small molecules in biological fluids. Instead, a range of chromatographic and mass spectrometric methods are the standard for bioanalysis of this class of compounds. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalytical chemistry and is widely used for the separation and quantification of benzodiazepines and related compounds from complex matrices such as plasma, urine, and saliva. researchgate.netresearchgate.netnih.gov The choice of a suitable stationary phase, mobile phase, and detector is critical for achieving the desired selectivity and sensitivity. researchgate.net

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the detection and quantification of benzodiazepines, often considered a reference method due to its high specificity. nih.gov

Sample preparation is a critical step in bioanalysis to remove interfering substances from the biological matrix. researchgate.netnih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov

Table 2: Common Bioanalytical Techniques for Diazepane Derivatives

| Technique | Principle | Common Applications |

| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Quantification in pharmaceutical formulations and biological fluids. researchgate.net |

| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | Highly sensitive and selective quantification in complex biological matrices. mdpi.com |

| GC-MS | Separation of volatile compounds by chromatography, detection by mass-to-charge ratio. | Identification and quantification in forensic and toxicological analysis. nih.gov |

These methods undergo rigorous validation to ensure their accuracy, precision, selectivity, and robustness for the intended application. nih.gov The development of such validated bioanalytical methods is a prerequisite for any clinical or preclinical investigation of a new chemical entity.

Vi. Patent Landscape and Intellectual Property

Analysis of Patent Literature Pertaining to 1-Benzyl-1,4-diazepane Derivatives

An analysis of patent literature reveals that this compound and its substituted analogs are frequently cited as key intermediates or foundational scaffolds for a wide range of therapeutically active agents. The patents highlight the structural versatility of the 1,4-diazepane core, which allows for modification to target diverse biological receptors and pathways.

Key areas of patent activity include:

Neurodegenerative Disorders: A significant number of patents focus on 1,4-diazepane derivatives designed to combat neurodegenerative diseases like Alzheimer's. These compounds are often developed as inhibitors of amyloid-β (Aβ) aggregation, a key pathological event in the disease's progression. uwaterloo.ca Research has led to the synthesis and evaluation of libraries of these derivatives, with some showing promising neuroprotective potential and the ability to cross the blood-brain barrier. uwaterloo.ca

Sleep Disorders: The this compound moiety is a crucial component in the synthesis of dual orexin (B13118510) receptor antagonists, such as Suvorexant, used for treating insomnia. googleapis.com Patents in this area cover the specific chiral intermediates, like (R)-1-benzyl-7-methyl-1,4-diazepane, and the synthetic routes to produce the final drug candidate. googleapis.comresearchgate.net

Inflammatory Diseases: Derivatives such as 1,4-diazepane-2,5-diones and 1,4-diazepane-2-ones have been patented as potent inhibitors of the Lymphocyte Function-Associated Antigen-1 (LFA-1), which is involved in immune responses. google.comnih.govdoi.org These patents describe the design, synthesis, and biological evaluation of these compounds as antagonists of the LFA-1/ICAM-1 interaction, highlighting their potential in treating inflammatory conditions. doi.org

Cerebrovascular Disorders: Patent documents describe production methods for 1,4-diazepane derivatives that are useful for preventing and treating conditions like cerebral infarction and glaucoma. google.com

Oncology and Other Disorders: The broader class of 1,4-benzodiazepines, structurally related to diazepanes, has seen patent activity for applications including antitumor and anticholinesterase activity. mdpi.com Furthermore, novel 1,4-diazepane derivatives have been investigated as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. researchgate.net

The following table summarizes representative patents and their relevance to the 1,4-diazepane scaffold.

| Patent / Publication | Focus of the Patent/Research | Role/Example of 1,4-Diazepane Derivative | Therapeutic Area |

| EP 3412665 B1 | Intermediates and preparation methods for Suvorexant. googleapis.com | Synthesis of (R)-1-benzyl-7-methyl-1,4-diazepane as a key intermediate. googleapis.com | Sleep Disorders/Insomnia |

| UWSpace Thesis | Novel 1,4-diazepane derivatives as inhibitors of Amyloid Beta (Aβ) aggregation. uwaterloo.ca | A library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated. uwaterloo.ca | Neurodegenerative Diseases (Alzheimer's) |

| EP1220852B1 | Substituted diazepanes as inhibitors of LFA-1/ICAM-1 interactions. google.com | Claims novel diazepane structures. google.com | Inflammatory Diseases |

| ScienceDirect Article | 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. doi.org | Design and synthesis of a combinatorial library based on the 1,4-diazepane-2-one scaffold. doi.org | Inflammatory Diseases |

| EP2818463A1 | Production method of 1,4-diazepane derivatives. google.com | Describes a high-yield synthesis method for isoquinoline (B145761) derivatives incorporating a 1,4-diazepane ring. google.com | Cerebrovascular Disorders, Glaucoma |

| RSC Publication | N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines as chelators. nih.gov | A patent is held on these derivatives as liver-specific chelators for radiometals. nih.gov | Diagnostics/Nuclear Medicine |

Intellectual Property Protection of Therapeutic Agents and Synthetic Methods

Intellectual property (IP) protection for therapeutic agents derived from the this compound scaffold is typically secured through several types of patent claims. This multi-layered approach ensures comprehensive protection for the innovation, from the molecule itself to its final application.

Composition of Matter Patents: This is the most fundamental form of protection, covering the novel chemical entity itself. drugpatentwatch.com The patent claims define the specific structure of the new 1,4-diazepane derivative, including all its stereoisomers, salts, and crystalline forms. This provides the patent holder with exclusive rights to make, use, and sell the patented compound, regardless of the manufacturing method or its intended use. drugpatentwatch.com

Method of Use Patents: These patents protect a new therapeutic application for either a new or a known compound. For instance, if a known 1,4-diazepane derivative is discovered to be effective in treating a specific disease for the first time, a method of use patent can be obtained to cover this new application. This strategy can extend the commercial life of a compound by identifying new medical indications. drugpatentwatch.com

Process Patents: These patents cover a specific, novel, and non-obvious method of synthesizing a compound. drugpatentwatch.com In the context of this compound derivatives, a process patent might claim a more efficient, scalable, or cost-effective manufacturing process, or a method that produces a specific stereoisomer with high purity. google.comdrugpatentwatch.com For example, patent EP2818463A1 focuses on a production method that can generate 1,4-diazepane derivatives at a high yield and purity on a large scale. google.com Process patents can create significant barriers for competitors, who must develop alternative, non-infringing synthetic routes. drugpatentwatch.com

Strategies for Patenting Novel 1,4-Diazepane Compounds and Their Applications

Developing a robust patent strategy is crucial for protecting innovations related to novel 1,4-diazepane compounds. A successful strategy often involves a combination of different patent types to build a strong intellectual property portfolio.

Key strategies include:

Claiming the Core Novel Scaffold (Composition of Matter): The primary goal is to secure a composition of matter patent for the new 1,4-diazepane derivative. The claims should be drafted broadly enough to cover related analogs and derivatives (a Markush structure) but specific enough to be considered novel and non-obvious over prior art. drugpatentwatch.com

Protecting Specific Stereoisomers (Chiral Switching): Many therapeutic agents are chiral, with one enantiomer being significantly more active or having a better safety profile than the other. drugpatentwatch.com Patenting a single, therapeutically active enantiomer of a 1,4-diazepane derivative can be a powerful strategy. This approach, known as "chiral switching," can lead to a new patent even if the racemic mixture was previously known. drugpatentwatch.com The synthesis of (R)-1-benzyl-7-methyl-1,4-diazepane as a specific chiral intermediate for Suvorexant is an example of the importance of stereochemistry in this class of compounds. googleapis.com

Securing Novel Synthetic Routes: Developing and patenting an innovative, efficient, and scalable synthesis method provides a distinct competitive advantage. A process patent can protect a unique method for constructing the diazepane ring or for introducing specific substituents that are crucial for biological activity. drugpatentwatch.com This forces competitors to invest in developing their own non-infringing manufacturing processes. drugpatentwatch.com